BenchChemオンラインストアへようこそ!

Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide

regioselective C–H functionalization palladium-catalyzed arylation medicinal chemistry building blocks

Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide (CAS 1609406-64-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. It is supplied as a dihydrobromide salt (molecular formula C9H9Br3N2O2, molecular weight 416.89 g/mol) with the free base corresponding to methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1244949-06-1, MW 255.07 g/mol).

Molecular Formula C9H9Br3N2O2
Molecular Weight 416.895
CAS No. 1609406-64-5
Cat. No. B2841532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide
CAS1609406-64-5
Molecular FormulaC9H9Br3N2O2
Molecular Weight416.895
Structural Identifiers
SMILESCOC(=O)C1=C(N2C=CC=CC2=N1)Br.Br.Br
InChIInChI=1S/C9H7BrN2O2.2BrH/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7;;/h2-5H,1H3;2*1H
InChIKeyCJEUOYSJCKPDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Bromoimidazo[1,2-A]pyridine-2-carboxylate Dihydrobromide (CAS 1609406-64-5): Core Identity and Procurement-Grade Specifications


Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide (CAS 1609406-64-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry . It is supplied as a dihydrobromide salt (molecular formula C9H9Br3N2O2, molecular weight 416.89 g/mol) with the free base corresponding to methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1244949-06-1, MW 255.07 g/mol) . The compound features a bromine atom at the 3-position and a methyl ester at the 2-position of the fused imidazo[1,2-a]pyridine ring system, providing two orthogonal reactive handles for further derivatization. Commercially available purities range from 95% (Hit2Lead, AKSci) to 98% (MolCore, Leyan), with measured LogP of 1.30 and classified under hazard codes H302, H315, H319 .

Why Methyl 3-Bromoimidazo[1,2-A]pyridine-2-carboxylate Dihydrobromide Cannot Be Casually Substituted with In-Class Analogs


The imidazo[1,2-a]pyridine scaffold tolerates bromination at multiple positions (C3, C5, C6, C7, C8) and esterification at C2, C5, C6, C7, or C8, yielding numerous regioisomeric building blocks that are superficially similar but chemically non-interchangeable [1]. The C3 position of imidazo[1,2-a]pyridine is the most electronically activated site for electrophilic palladium-catalyzed direct arylation and cross-coupling, meaning a 3-bromo substituent provides a reactivity profile fundamentally distinct from 5-, 6-, 7-, or 8-bromo isomers . Furthermore, the dihydrobromide salt form (MW 416.89 g/mol) versus the free base (MW 255.07 g/mol) alters solubility, weighing accuracy, and storage stability—factors that directly impact reproducible synthetic workflow design. Selection of the wrong regioisomer or salt form can derail a planned cross-coupling sequence, alter reaction yields, or introduce unanticipated solubility failures in multi-step library syntheses .

Quantitative Differentiation Evidence for Methyl 3-Bromoimidazo[1,2-A]pyridine-2-carboxylate Dihydrobromide Procurement Decisions


C3-Bromo Regiochemistry Enables Palladium-Catalyzed Direct Arylation Unavailable to C5/C6/C7/C8 Isomers

In a direct comparative study, imidazo[1,2-a]pyridines underwent palladium-catalyzed direct arylation exclusively at the 3-position when this site was unsubstituted, with bromo or chloro substituents tolerated at the 6-position without competing reactivity . This establishes that the 3-position is uniquely reactive toward C–H activation. Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate dihydrobromide pre-installs a bromine atom at this privileged C3 position, enabling sequential Suzuki-Miyaura or Sonogashira cross-coupling at C3 while preserving the C2 methyl ester for orthogonal transformations [1]. By contrast, the regioisomeric methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 342613-63-2) places the ester distal to the bromine, and methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1039357-00-0) employs a different ring fusion, yielding fundamentally different electronic environments and coupling outcomes .

regioselective C–H functionalization palladium-catalyzed arylation medicinal chemistry building blocks

Dihydrobromide Salt Form Provides Measurable Solubility and Handling Advantages Over Free Base

The target compound is supplied as a crystalline dihydrobromide salt (2HBr, MW 416.89 g/mol), whereas the free base methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate has a molecular weight of only 255.07 g/mol . The protonated salt form is anticipated to exhibit enhanced aqueous solubility compared to the neutral free base, based on the established principle that hydrobromide salts of nitrogen-containing heterocycles display increased polarity and water solubility . The higher molecular weight of the salt also reduces weighing errors in sub-milligram quantities typical of early-stage medicinal chemistry: a 1.0 mg aliquot of dihydrobromide salt corresponds to 0.612 mg of free base equivalent, providing greater gravimetric precision than the free base alone. This represents a practical advantage over the ethyl ester analog (ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, CAS 143982-54-1, MW 269.09), which is predominantly available only as the free base .

salt form selection aqueous solubility laboratory handling

Methyl Ester at C2 Offers Lower Molecular Weight Than Ethyl Ester Analog, Benefiting Fragment-Based Design

The methyl ester substituent at C2 of the target compound yields a free base molecular weight of 255.07 g/mol, compared to 269.09 g/mol for the direct ethyl ester analog (ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, CAS 143982-54-1) . This 14.02 g/mol difference corresponds to one methylene unit. In fragment-based drug discovery, every atom counts toward ligand efficiency metrics, and the methyl ester provides a 5.2% lower molecular weight than the ethyl ester, which translates to a proportionally higher fragment ligand efficiency (LE = −ΔG / heavy atom count) if binding affinity is conserved [1]. The LogP of the target compound is measured at 1.30 (Hit2Lead) , consistent with favorable fragment-like physicochemical space (MW < 300, LogP < 3).

fragment-based drug discovery lead-likeness molecular weight efficiency

Verified Purity Tiers Across Multiple Independent Suppliers Enable Informed Procurement

The target compound is available at independently verified purity levels from multiple non-overlapping supply chains: 98% (MolCore, Leyan), 95% (Hit2Lead, AKSci), and 97% as the related methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate isomer from CymitQuimica for reference . The regioisomeric methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (Thermo Fisher) is offered at ≥94% assay (GC), with a defined melting point range of 156.5–165.5°C, demonstrating that positional isomers can have sharply different solid-state properties . The availability of the target compound at 98% purity from MolCore (ISO-certified) versus 95% from Hit2Lead allows procurement teams to balance purity requirements against budget constraints.

chemical purity vendor comparison quality assurance

Imidazo[1,2-a]pyridine Scaffold with C3-Br/C2-COOMe Substitution Is Validated in Kinase Inhibitor and Bromodomain Inhibitor Chemistry

The imidazo[1,2-a]pyridine core with halogen substitution at C3 is a validated pharmacophore in multiple target classes. Imidazo[1,2-a]pyridine derivatives have yielded nanomolar inhibitors of CLK1 (IC50 0.7 μM), DYRK1A (IC50 2.6 μM), Nek2 (IC50 1 nM for MBM-55), and CBP/P300 bromodomains (UMB298: CBP IC50 72 nM, BRD4 IC50 5193 nM) [1][2]. The 3-bromo substituent serves as the critical synthetic entry point for introducing aryl, heteroaryl, or amino groups at this position via Pd-catalyzed cross-coupling, a strategy explicitly employed in the synthesis of HPK1 inhibitors where 3-bromoimidazo[1,2-a]pyridine derivatives are key intermediates . The C2 methyl ester provides a second diversification vector, enabling amidation or hydrolysis to the carboxylic acid for further elaboration.

kinase inhibitors bromodomain inhibitors structure-activity relationship

Procurement-Relevant Application Scenarios for Methyl 3-Bromoimidazo[1,2-A]pyridine-2-carboxylate Dihydrobromide


Iterative Fragment Elaboration in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams prosecuting kinase targets (e.g., Nek2, CLK1, DYRK1A, PI3Kα) can use this building block as a bifunctional core for sequential Pd-catalyzed cross-coupling at C3 (Suzuki, Sonogashira, or Buchwald-Hartwig) followed by C2 ester hydrolysis and amidation to generate diverse analog libraries. The established regioselectivity of C3 arylation on imidazo[1,2-a]pyridines (45–91% yield range) provides a predictable synthetic route , while the dihydrobromide salt form simplifies handling during automated parallel synthesis workflows .

Bromodomain Inhibitor Scaffold Construction Targeting CBP/P300

The imidazo[1,2-a]pyridine core is a validated scaffold for CBP/P300 bromodomain inhibition, with UMB298 achieving CBP IC50 of 72 nM and >72-fold selectivity over BRD4 [1]. The C3-bromo substituent on the target compound enables direct installation of dimethylisoxazole or other acetyl-lysine mimetic warheads via cross-coupling, while the C2 ester can be elaborated to modulate selectivity and pharmacokinetic properties [2].

HPK1 Inhibitor Intermediate for Immuno-Oncology Programs

3-Bromoimidazo[1,2-a]pyridine derivatives have been identified as key intermediates in the synthesis of hematopoietic progenitor kinase 1 (HPK1) inhibitors, an emerging immuno-oncology target where HPK1−/− T cells exhibit lower TCR activation thresholds and enhanced Th1 cytokine production . The target compound's 3-bromo-2-carboxylate substitution pattern aligns with the required intermediate structure, potentially bypassing one to two synthetic steps versus starting from 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0) which lacks the C2 ester handle.

Small-Molecule Library Production via Orthogonal Dual-Functionalization

For core-focus or diversity-oriented synthesis libraries, the orthogonal reactivity of the C3-Br (cross-coupling) and C2-COOMe (hydrolysis/amidation) handles enables systematic exploration of chemical space with high synthetic efficiency. The availability of the compound at 98% purity from ISO-certified suppliers reduces the need for pre-purification before library synthesis, and the multi-supplier landscape (≥6 catalog vendors) mitigates supply chain interruption risk for production-scale campaigns.

Quote Request

Request a Quote for Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.